3-(4-Bromophenyl)-2',3'-dimethylpropiophenone
Overview
Description
The compound “3-(4-Bromophenyl)-2’,3’-dimethylpropiophenone” is a brominated aromatic compound with a propiophenone group. Propanones are a type of ketone, which is an organic compound containing a carbonyl group bonded to two hydrocarbon groups . The bromophenyl group indicates the presence of a bromine atom attached to a phenyl group, which is a ring of 6 carbon atoms, also known as a benzene ring .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring (from the phenyl group) attached to a bromine atom and a propiophenone group. The propiophenone group would consist of a three-carbon chain (prop-) attached to a ketone functional group (one) and two methyl groups .Chemical Reactions Analysis
As an aromatic ketone, this compound could potentially undergo a variety of chemical reactions. These might include nucleophilic addition reactions at the carbonyl group, or electrophilic substitution reactions on the benzene ring .Scientific Research Applications
Organic Synthesis and Material Science
- On-Surface Annulation Reaction : A study demonstrated the on-surface cyclization of a related compound to form a previously unknown polyaromatic hydrocarbon, showcasing the potential for synthesizing novel organic materials through surface reactions (Eisenhut et al., 2017).
- Synthesis of Disperse Dyes : Research on the synthesis of disperse dyes from enaminones, including compounds related to "3-(4-Bromophenyl)-2',3'-dimethylpropiophenone," highlighted its utility in developing new dyes for industrial applications (Elapasery et al., 2020).
- Enhanced Brightness Emission-Tuned Nanoparticles : A study utilized bromo-functionalized compounds to initiate polymerization, resulting in nanoparticles with bright fluorescence emission, suggesting applications in materials science and nanotechnology (Fischer et al., 2013).
Environmental Science and Water Treatment
- Oxidation of Bromophenols : Investigation into the oxidation kinetics of bromophenols during water treatment with potassium permanganate revealed the potential formation of brominated polymeric products of concern, emphasizing the need for understanding the reactivity and fate of such compounds in water treatment processes (Jiang et al., 2014).
Medicinal Chemistry and Drug Development
- Carbonic Anhydrase Inhibition : Research into cyclopropylcarboxylic acids and esters incorporating bromophenol moieties found them to be potent inhibitors of the carbonic anhydrase enzyme, suggesting their potential in developing drugs for conditions like glaucoma and epilepsy (Boztaş et al., 2015).
- Antioxidant and Anticancer Activities : Studies on methylated and acetylated derivatives of natural bromophenols, including compounds related to "this compound," showed significant antioxidant and anticancer activities, indicating their potential in therapeutic applications (Dong et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-4-3-5-16(13(12)2)17(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXABNBQFHAYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.